4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride
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Overview
Description
4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride is a useful research compound. Its molecular formula is C7H10BrClN2 and its molecular weight is 237.52 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bromo-substituted Pyrazoles as Precursors in Synthesis
- Versatile Precursors for Pyrazole Derivatives : Brominated trihalomethylenones have been explored as versatile precursors for the synthesis of various pyrazole derivatives, including 3-ethoxymethyl, 3-azidomethyl, and 3-aminomethyl pyrazoles. These products are obtained through cyclocondensation reactions, nucleophilic substitution, and cycloaddition reactions, demonstrating the utility of brominated compounds in synthesizing functionally diverse pyrazoles (Martins et al., 2013).
Functionalization and Cross-Coupling Reactions
- Cross-Coupling Reactions : Bromo(hetero)arenes, including bromo-substituted pyrazoles, are valuable starting materials for functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions. The presence of a bromo atom facilitates the synthesis of condensed systems and the transformation of functional groups, highlighting the role of bromo-substituted compounds in complex organic synthesis (Kleizienė et al., 2009).
Structural and Tautomerism Studies
- Tautomerism and Structural Analysis : The tautomerism and structural properties of 4-bromo substituted 1H-pyrazoles have been studied, revealing insights into their behavior in the solid state and in solution. These studies are crucial for understanding the chemical behavior and potential applications of such compounds in various scientific fields (Trofimenko et al., 2007).
Applications in Material Science and Catalysis
- Catalytic Applications : Bromo-substituted pyrazoles serve as intermediates in the synthesis of complex molecules, including those with potential applications in material science and catalysis. For example, copper-catalyzed cycloaddition reactions utilizing bromo-substituted compounds have been developed to synthesize pyrazoles with specific functional groups, demonstrating the role of these compounds in facilitating regioselective synthesis processes (Lu et al., 2019).
Mechanism of Action
Mode of Action
Brominated compounds typically interact with their targets through processes such as free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride . These factors can include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is active.
Properties
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)pyrazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c8-7-3-9-10(5-7)4-6-1-2-6;/h3,5-6H,1-2,4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBOZJFBJOFFPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-65-9 |
Source
|
Record name | 1H-Pyrazole, 4-bromo-1-(cyclopropylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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